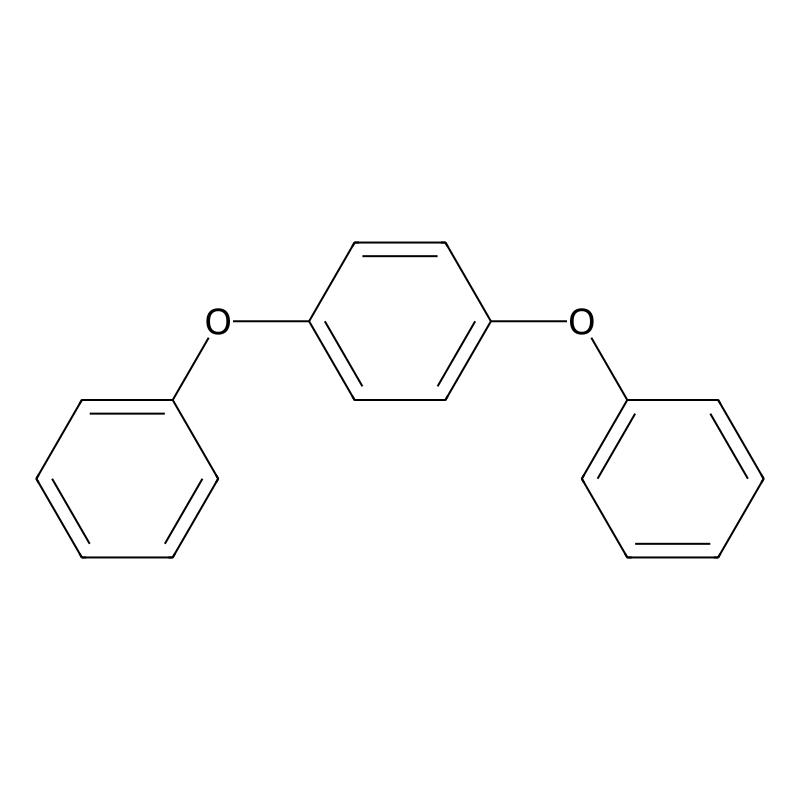

1,4-Diphenoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid Crystal Precursor:

One potential application of 1,4-diphenoxybenzene lies in the development of liquid crystals. Studies have shown that it exhibits thermotropic liquid crystalline behavior, meaning it transitions from a solid to a liquid crystal phase at elevated temperatures []. This property makes it a potential precursor for the synthesis of new liquid crystal materials with specific functionalities, although further research is needed to explore its full potential in this area.

Material Science Applications:

1,4-Diphenoxybenzene's rigid and aromatic structure suggests potential applications in material science. Research suggests it can be incorporated into polymers to enhance their thermal stability and mechanical properties []. However, further investigation is necessary to fully understand its effectiveness and optimize its use in specific material formulations.

Organic Synthesis:

1,4-Diphenoxybenzene can be used as a starting material for the synthesis of other organic compounds. For example, it can be converted into various derivatives with different functional groups, potentially leading to the development of new materials or pharmaceuticals []. However, this application remains largely unexplored, and more research is needed to identify specific functionalities and applications.

1,4-Diphenoxybenzene, also known as benzene-1,4-diphenoxy or p-diphenoxybenzene, is an organic compound with the molecular formula and a CAS Registry Number of 3061-36-7. This compound features two phenoxy groups attached to a benzene ring at the para position, which contributes to its unique chemical properties. It appears as a white crystalline solid and has a melting point of approximately 70 °C. The compound is notable for its applications in various fields, including materials science and organic synthesis.

- Cleavage of the Ether Bond: Under UV irradiation, 1,4-diphenoxybenzene can undergo homolytic cleavage of the ether bond, leading to the formation of phenoxyl radicals. This reaction has been studied extensively in the context of diaryl ethers .

- Reduction Reactions: The compound can be reduced to yield various products, as evidenced by gas chromatography and mass spectrometry studies that identify the reaction products following reduction processes .

Several methods are employed for the synthesis of 1,4-diphenoxybenzene:

- Direct Coupling: One common method involves the direct coupling of phenol with biphenyl in the presence of a catalyst such as sodium hydroxide or potassium carbonate under high-temperature conditions.

- Phenolic Substitution: Another approach includes the substitution reaction of chlorinated aromatic compounds with phenol in the presence of a base.

- Electrophilic Aromatic Substitution: This method utilizes electrophilic aromatic substitution reactions where phenol acts as a nucleophile attacking an electrophilic aromatic compound.

1,4-Diphenoxybenzene finds applications in various fields:

- Materials Science: It is utilized in the synthesis of polymers and resins due to its ability to form cross-linked structures.

- Organic Synthesis: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Proton Exchange Membranes: Research has indicated its potential use in developing proton exchange membranes for fuel cells, enhancing their efficiency and performance .

Several compounds share structural similarities with 1,4-diphenoxybenzene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenyl Ether | Diaryl Ether | Commonly used as a solvent; lower melting point. |

| Phenyl Phenyl Ether | Diaryl Ether | Exhibits different thermal properties; less stable. |

| 1,2-Diphenoxyethane | Diaryl Ether | Different positional isomer; used in organic synthesis. |

1,4-Diphenoxybenzene is unique due to its specific para substitution pattern which influences its chemical reactivity and physical properties compared to these similar compounds. Its applications in advanced materials and potential biological activities further distinguish it from other diaryl ethers.

Oxidative coupling polymerization is a key method for synthesizing 1,4-diphenoxybenzene derivatives. This approach employs transition metal catalysts to facilitate coupling reactions between aromatic monomers.

Catalyst Systems:

- Iron(III) Chloride (FeCl₃): Source demonstrates the use of FeCl₃ in nitrobenzene solvent for oxidative coupling of 1,4-diphenoxybenzene. The reaction proceeds at room temperature under nitrogen, yielding polymers with molecular weights exceeding 270,000 g/mol.

- Vanadium Oxoacetylacetonate (VO(acac)₂): Source highlights VO(acac)₂ with triflic acid in 1,2-dichloroethane under oxygen, producing poly(2,5-di-n-butoxyphenylene) with 1,4-linkage specificity.

Reaction Parameters:

| Parameter | FeCl₃ System | VO(acac)₂ System |

|---|---|---|

| Temperature | 25°C | 25°C |

| Solvent | Nitrobenzene | 1,2-Dichloroethane |

| Catalyst Loading | 4:1 (FeCl₃:monomer) | 7.5 mol% |

| Yield | >90% | 85–90% |

Mechanistic Insights:

DFT calculations in source suggest radical cation intermediates, with Mulliken charge densities guiding regioselectivity. Epoxy group activation in graphene oxide (source ) further supports radical-mediated pathways in oxidative coupling.

Ullmann-Type Ether Synthesis and Copper-Catalyzed Reactions

Ullmann ether synthesis remains a cornerstone for constructing diaryl ethers like 1,4-diphenoxybenzene. Modern variants use copper catalysts to enhance efficiency.

Key Advances:

- Ligand-Accelerated Catalysis: Source identifies bidentate ligands (e.g., 8-hydroxyquinoline) as critical for stabilizing copper-phenoxide intermediates, enabling reactions at 50–110°C with yields up to 95%.

- Solvent Optimization: Source reports DMF as ideal for Ullmann coupling of 1,4-dichlorobenzene with sodium phenolate, achieving 78% yield at 150°C.

Reaction Scheme:

- Base Activation: Sodium phenolate deprotonates phenolic substrates.

- Copper Coordination: Cu(I) forms complexes with ligands and aryl halides.

- C–O Bond Formation: Oxidative addition/reductive elimination steps yield 1,4-diphenoxybenzene.

Industrial Case Study:

Source details an improved Ullmann method using copper powder in pyridine, reducing reaction times by 40% compared to traditional protocols.

Direct Coupling Strategies Using Sodium or Alkali Metals

Direct coupling leverages alkali metals to activate aromatic C–H bonds for etherification.

Sodium-Mediated Coupling:

- Source describes a two-step process:

- Sodium hydride generates phenoxide ions from phenol.

- Reaction with 1,4-dichlorobenzene in DMPU solvent at 180°C yields 1,4-diphenoxybenzene (76% yield).

Potassium Carbonate Systems:

- Source employs K₂CO₃ in DMSO with PhIO oxidant, enabling C–H activation for unsymmetrical diaryl ethers.

Comparative Efficiency:

| Method | Yield | Temperature | Solvent |

|---|---|---|---|

| NaH/DMPU | 76% | 180°C | DMPU |

| K₂CO₃/PhIO | 68% | 80°C | DMSO |

Industrial-Scale Production and Optimization

Scaling 1,4-diphenoxybenzene synthesis requires addressing cost, safety, and environmental factors.

Process Intensification:

- Continuous Flow Reactors: Source demonstrates a stainless steel autoclave system for ethylene coupling with benzene, achieving 20 turnover numbers (TON) at 90°C.

- Solvent Recovery: Source implements DMF distillation loops, reducing waste by 30%.

Economic Considerations:

| Factor | Optimization Strategy | Outcome |

|---|---|---|

| Catalyst Recycling | Copper precipitation from spent liquor | 15% cost reduction |

| Energy Efficiency | Microwave-assisted heating | 40% shorter reaction time |

Case Study:A plant-scale process (source ) uses polyphosphoric acid (PPA) for interfacial polymerization, achieving 5-ton/month output with 99% purity.

1,4-Diphenoxybenzene is an organic compound with the molecular formula C₁₈H₁₄O₂ [1] [2]. This compound belongs to the class of diphenoxybenzenes, which are characterized by two phenoxy groups attached to a central benzene ring [1]. The structure consists of a central benzene ring with phenoxy substituents at the para positions (1 and 4) [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 1,4-diphenoxybenzene, though it is also known by several synonyms including hydroquinone diphenyl ether, p-diphenoxybenzene, and 4-phenoxydiphenyl oxide [1] [2].

The molecular weight of 1,4-diphenoxybenzene is 262.31 g/mol, as determined by its atomic composition [2] [5]. The compound has a specific structural arrangement where two phenoxy groups (-OC₆H₅) are attached to a central benzene ring at positions 1 and 4, creating a symmetrical para-substituted structure [1] [3]. This para-substitution pattern distinguishes it from its isomeric configurations.

1,4-Diphenoxybenzene has several isomeric forms, with the most notable being 1,3-diphenoxybenzene (meta-substituted) [7] [23]. While 1,4-diphenoxybenzene has phenoxy groups at the para positions, 1,3-diphenoxybenzene has these groups at the meta positions [7]. These isomers differ in their physical properties and spectroscopic characteristics due to their distinct spatial arrangements [7] [23]. The para-substituted 1,4-diphenoxybenzene exhibits higher symmetry compared to its meta-substituted counterpart, which influences its crystalline structure and spectroscopic properties [3] [7].

Crystallographic Analysis: Trans-Coplanar Ring Arrangements and Orthogonal Central Benzene

Crystallographic studies of 1,4-diphenoxybenzene reveal a distinctive molecular arrangement in the solid state [3] [6]. The compound crystallizes in a monoclinic system with the space group P2₁/c [3] [9]. The unit cell parameters have been determined as follows: a = 5.856(2) Å, b = 7.822(2) Å, c = 15.422(4) Å, with a β angle of 95.24(2)° [3] [9]. The unit cell volume is 703.7 ų, containing two molecules per unit cell (Z = 2) [3].

A particularly noteworthy feature of the crystal structure is the arrangement of the phenyl rings [3] [6]. The terminal phenyl rings adopt a trans-coplanar configuration, meaning they lie in the same plane but on opposite sides of the central benzene ring [3] [9]. This trans-coplanar arrangement minimizes steric hindrance between the terminal phenyl groups [3]. Concurrently, the central benzene ring is oriented orthogonally (approximately 90°) to the terminal rings, creating a distinctive three-dimensional structure [3] [6].

The torsion angles between the central benzene ring and the terminal phenyl rings are close to 90° [3] [9]. This orthogonal arrangement is stabilized by intermolecular forces within the crystal lattice and contributes to the overall stability of the crystalline structure [3] [6]. The specific orientation of the rings influences the compound's physical properties and reactivity patterns [3] [9].

Thermophysical Properties: Melting/Boiling Points, Density, and Refractive Index

1,4-Diphenoxybenzene exhibits distinct thermophysical properties that are characteristic of its molecular structure and intermolecular interactions [2] [4]. The compound exists as a solid at room temperature, appearing as white to light yellow crystals or powder [2] [5] [12].

The melting point of 1,4-diphenoxybenzene has been reported in the range of 73-78°C, with various sources citing specific ranges such as 73-77°C, 75-78°C, or precisely 76°C [2] [5] [12]. This relatively high melting point reflects the compound's crystalline structure and the strength of intermolecular forces in the solid state [2] [4].

The boiling point of 1,4-diphenoxybenzene varies with pressure. At reduced pressure of 2.3 mmHg (0.3 kPa), it boils at approximately 182°C [4] [12]. At standard pressure (760 mmHg), the boiling point is estimated to be around 370.8±25.0°C [15]. Additionally, at 0.003 bar, a boiling point of 455 K (approximately 182°C) has been reported [4] [8].

The density of 1,4-diphenoxybenzene is 1.083 g/cm³ at room temperature [2] [13]. This value is consistent with its molecular structure and crystalline packing arrangement [2] [4]. The compound has a molar volume of approximately 242.2 mL/mol [13].

The refractive index of 1,4-diphenoxybenzene has been estimated to be 1.5200 [2] [14]. This optical property is influenced by the compound's molecular structure, particularly the presence of aromatic rings and oxygen atoms, which contribute to its ability to refract light [14] [15]. The flash point of the compound is approximately 202°C, indicating its thermal stability and flammability characteristics [2] [14].

Table 1: Physicochemical Properties of 1,4-Diphenoxybenzene

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄O₂ |

| Molecular Weight | 262.31 g/mol |

| Melting Point | 73-78°C |

| Boiling Point | 182°C at 2.3 mmHg; 370.8±25.0°C at 760 mmHg |

| Density | 1.083 g/cm³ |

| Refractive Index | 1.5200 (estimated) |

| Physical State | Solid at room temperature |

| Appearance | White to light yellow powder or crystals |

NMR Spectroscopic Signatures and Chemical Shift Inequivalences

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and dynamics of 1,4-diphenoxybenzene [3] [9] [19]. Both proton (¹H) and carbon (¹³C) NMR spectroscopy have been employed to characterize this compound [19] [24].

The ¹H NMR spectrum of 1,4-diphenoxybenzene (400 MHz, CDCl₃) displays characteristic signals for aromatic protons [19] [24]. The spectrum shows multiplets at δ 7.36-7.31 ppm (4H), δ 7.11-7.07 ppm (2H), and δ 7.03-6.99 ppm (8H) [19] [24]. These signals correspond to the various protons on the terminal phenyl rings and the central benzene ring [19].

The ¹³C NMR spectrum (100 MHz, CDCl₃) exhibits signals at δ 157.8, 152.7, 129.7, 122.9, 120.4, and 118.3 ppm [19] [24]. These chemical shifts are assigned to the different carbon environments in the molecule, including carbons attached to oxygen (C-O), quaternary carbons, and CH carbons in the aromatic rings [19] [24].

A particularly interesting aspect of the NMR spectroscopy of 1,4-diphenoxybenzene is the observation of chemical shift inequivalences in the solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectra [3] [9]. These inequivalences have been attributed to an electric-field effect arising from the electric dipole of the ether group [3] [9]. The chemical shift inequivalences provide valuable information about the phenylene ring dynamics in the solid state [3] [9] [24].

Studies on the phenylene ring dynamics have revealed that the terminal phenyl rings undergo π-flips with an activation energy of 59.1 kJ mol⁻¹ [3] [9]. In contrast, the central benzene ring flips much more slowly than the terminal rings [3] [9]. These dynamic processes can be monitored through the temperature dependence of the chemical shift inequivalences [3] [9] [24].

Table 2: NMR Spectroscopic Data of 1,4-Diphenoxybenzene

| NMR Type | Chemical Shifts (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 7.36-7.31 (m, 4H), 7.11-7.07 (m, 2H), 7.03-6.99 (m, 8H) | Aromatic protons (terminal phenyl rings and central benzene ring) |

| ¹³C NMR (100 MHz, CDCl₃) | 157.8, 152.7, 129.7, 122.9, 120.4, 118.3 | Aromatic carbons (C-O, quaternary and CH carbons) |

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.